triazin-4-one CAS No. 306978-87-0](/img/structure/B2636483.png)

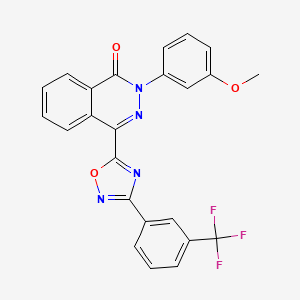

9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

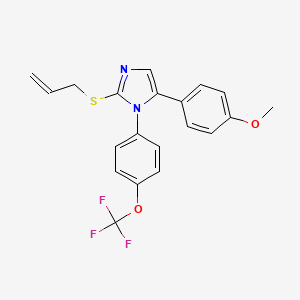

“9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one” is a complex organic compound. It contains a pyridotriazinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials .

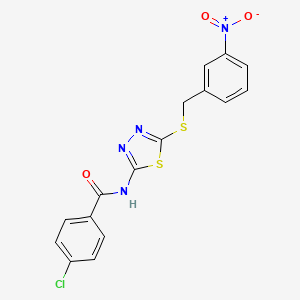

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridotriazinone ring, a trifluoromethyl group, and a benzyl sulfanyl group. The trifluoromethyl group is known to significantly influence the physical and chemical properties of the molecule .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one belongs to a class of compounds with broad applicability in the synthesis of heterocyclic compounds, which are crucial in various fields of chemistry and pharmacology. This compound is related to triazine derivatives, which have been explored for their potential in synthesizing novel heterocyclic compounds with significant applications.

Cyclocondensation Processes : A notable method involves cyclocondensation processes for synthesizing pyridyl-substituted 1,3,5-triazines, demonstrating the versatility of triazine derivatives in chemical synthesis. This approach allows for rapid access to compounds with potential applications in material science, pharmacology, and as intermediates for further chemical transformations (Le Falher et al., 2014).

Supramolecular Chemistry : The study of intermolecular interactions, particularly through hydrogen bonding and weak C–H⋯F and C–H⋯O interactions, plays a significant role in the assembly of complex molecular architectures. This research area is vital for developing new materials and understanding biological processes at the molecular level (Wang et al., 2014).

Medicinal Chemistry and Drug Development

Inhibitors and Biological Activity : Triazine derivatives have been evaluated for their potential as phosphodiesterase type 4 inhibitors, showing promise for therapeutic applications. The synthesis of bioisosteric replacements for adenine derivatives highlights the role of triazine compounds in developing new drugs with selective enzyme inhibition properties (Raboisson et al., 2003).

Antimicrobial and Larvicidal Activities : Novel triazinone derivatives have been explored for their antimicrobial and larvicidal properties, indicating the potential of triazine-based compounds in addressing infectious diseases and controlling mosquito populations, which are vectors for many tropical diseases (Kumara et al., 2015).

Material Science and Nanotechnology

- Drug Delivery Systems : Research into encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates the utility of triazine derivatives in developing drug delivery systems. Such studies are crucial for advancing targeted therapy and improving the solubility of hydrophobic drugs (Mattsson et al., 2010).

These examples highlight the diverse scientific research applications of compounds related to 9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one. From foundational chemical synthesis and supramolecular chemistry to promising areas in medicinal chemistry and material science, the study of such compounds contributes significantly to various scientific disciplines.

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound 9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one are currently unknown

Result of Action

The molecular and cellular effects of the action of 9-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one are currently unknown

Properties

IUPAC Name |

9-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3OS/c1-10-4-3-7-22-13(10)20-14(21-15(22)23)24-9-11-5-2-6-12(8-11)16(17,18)19/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXHHGZAEHJODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2636401.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)

![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)